molecular formula C15H14O4 B081505 Mansonone H CAS No. 13383-59-0

Mansonone H

Cat. No. B081505
CAS RN: 13383-59-0
M. Wt: 258.27 g/mol
InChI Key: VMUMUNGCHYCMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mansonone H is a natural product that has been isolated from the roots of the plant, Mansonia gagei. It belongs to the family of polyphenolic compounds and has been found to exhibit various bioactivities. Mansonone H has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

1. Chemical Structure and Properties

Mansonone H, a compound known for its unique chemical structure, has been a subject of interest in crystallography. A study by Guo et al. (2003) detailed its crystallization and molecular conformation, providing foundational knowledge for further exploration of its applications.

2. Source and Isolation

Research has identified natural sources of Mansonone H. Chen et al. (1990) isolated several sesquiterpenoid quinones, including Mansonone H, from the root bark of Helicteres angustifolia, suggesting its botanical origins and potential for extraction from natural resources (Chen, Chen, & Hong, 1990).

3. Synthesis and Derivatives

The synthesis and creation of derivatives of Mansonone H have been a significant area of research. Xie et al. (2017) developed novel derivatives through a Ru(II)-catalyzed C–H functionalization process, revealing potential for diverse applications, especially in pharmaceuticals (Xie et al., 2017). Suh et al. (2000) achieved the synthesis of Mansonone F, a closely related compound, demonstrating the feasibility of laboratory synthesis of such compounds (Suh et al., 2000).

4. Anticancer Potential

Mansonone H has shown promise in anticancer research. Mahalapbutr et al. (2019) explored the enhancement of the solubility and anticancer activity of Mansonone G, a related compound, through β-cyclodextrin-based host-guest complexation. Their findings suggest similar potential for Mansonone H in oncological applications (Mahalapbutr et al., 2019).

5. Pharmaceutical Applications

The interaction of Mansonone H with β-cyclodextrins has been studied to understand its potential in pharmaceutical formulations. Mahalapbutr et al. (2018) investigated the structural dynamics and stability of inclusion complexes of Mansonone H, providing insights crucial for its pharmaceutical applications (Mahalapbutr et al., 2018).

properties

CAS RN

13383-59-0

Product Name

Mansonone H

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

6-hydroxy-4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13)-tetraene-10,11-dione

InChI

InChI=1S/C15H14O4/c1-6-4-9(16)10-7(2)5-19-15-8(3)13(17)14(18)11(6)12(10)15/h4,7,16H,5H2,1-3H3

InChI Key

VMUMUNGCHYCMDR-UHFFFAOYSA-N

SMILES

CC1COC2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C

Canonical SMILES

CC1COC2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C

synonyms

mansonone H
mansonone-H

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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